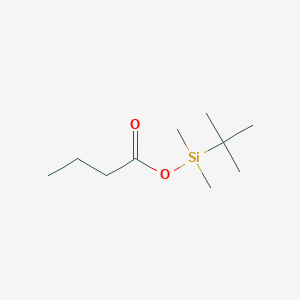
Butanoic acid, DMTBS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, also known as butyric acid, is a straight-chain alkyl carboxylic acid with the chemical formula CH₃CH₂CH₂COOH. It is an oily, colorless liquid with an unpleasant odor, often described as similar to vomit or body odor. Butanoic acid is found in animal fats and plant oils, and it was first discovered in rancid butter by Lieben and Rossi in 1869 .
Preparation Methods
Butanoic acid can be prepared through several synthetic routes. One common method is the oxidation of butyraldehyde. Industrially, butanoic acid is produced by the fermentation of carbohydrates using bacteria such as Clostridium butyricum . The reaction conditions typically involve anaerobic environments and specific nutrient media to support bacterial growth and fermentation.
Chemical Reactions Analysis
Butanoic acid undergoes various chemical reactions, including:
Oxidation: Butanoic acid can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to butanol using reducing agents like lithium aluminum hydride.
Substitution: Butanoic acid reacts with alcohols to form esters in the presence of acid catalysts.
Neutralization: It reacts with bases like sodium hydroxide to form butanoate salts and water.
Scientific Research Applications
Butanoic acid has numerous applications in scientific research and industry:
Chemistry: It is used to synthesize various esters for artificial flavorings and perfumes.
Biology: Butanoic acid is studied for its role in gut health and as a potential treatment for inflammatory bowel diseases.
Medicine: It has been investigated for its anti-cancer properties and its ability to induce differentiation in cancer cells.
Industry: Butanoic acid is used in the manufacture of varnishes, disinfectants, and pharmaceuticals
Mechanism of Action
Butanoic acid exerts its effects through several mechanisms. It is known to inhibit histone deacetylases, leading to increased acetylation of histone proteins and changes in gene expression. This mechanism is particularly relevant in its anti-cancer properties, where it induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Butanoic acid is similar to other short-chain fatty acids such as propanoic acid and pentanoic acid. it is unique in its strong, unpleasant odor and its specific applications in flavorings and perfumes. Similar compounds include:
Propanoic acid: A three-carbon carboxylic acid with a less intense odor.
Pentanoic acid: A five-carbon carboxylic acid with a slightly different odor profile
Properties
CAS No. |
98983-19-8 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] butanoate |
InChI |
InChI=1S/C10H22O2Si/c1-7-8-9(11)12-13(5,6)10(2,3)4/h7-8H2,1-6H3 |
InChI Key |
LYRXFUFOQFNGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)



![Benzo[d]oxazole-2-sulfonamide](/img/structure/B11899607.png)
![6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899608.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine](/img/structure/B11899611.png)


![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B11899637.png)
![3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine](/img/structure/B11899640.png)
![Ethyl 2-azaspiro[4.4]nonane-6-carboxylate](/img/structure/B11899645.png)
![Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B11899647.png)

